Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate
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Overview
Description
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is a chemical compound with the molecular formula C38H57NO and a molecular weight of 543.86528 g/mol. It is known for its unique structure, which combines a benzyl group, a hexadecyl chain, and a dimethylammonium group with an alpha-phenyl-o-cresolate moiety . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate typically involves the reaction of benzyl chloride with hexadecylamine to form benzyl(hexadecyl)amine. This intermediate is then reacted with dimethyl sulfate to produce benzyl(hexadecyl)dimethylammonium chloride. Finally, the chloride salt is reacted with alpha-phenyl-o-cresolate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzyl and hexadecyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes, altering their permeability and affecting cellular functions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl(hexadecyl)dimethylammonium 4-chloro-alpha-phenyl-o-cresolate
- Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate
- Benzyl(hexadecyl)dimethylammonium 4-methyloctyl phthalate
Uniqueness
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a long hydrophobic alkyl chain (hexadecyl) and a positively charged quaternary ammonium group. The presence of the phenolic moiety enhances its antimicrobial properties. The compound's structure allows it to interact with biological membranes, leading to various biological effects.
Antimicrobial Activity
The primary biological activity of this compound lies in its antimicrobial properties . Quaternary ammonium compounds (QACs) like benzyl(hexadecyl)dimethylammonium are known for their broad-spectrum antimicrobial efficacy against bacteria, fungi, and viruses.
- Membrane Disruption : QACs disrupt microbial cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis.
- Protein Denaturation : They can denature proteins within microbial cells, impairing metabolic functions.
- Biofilm Disruption : These compounds are effective in disrupting biofilms formed by bacteria, enhancing their efficacy in clinical and industrial applications.
Research Findings
Recent studies have demonstrated the effectiveness of this compound in various contexts:
- A study published in PubMed highlighted its application in disinfectants, showing significant reductions in bacterial counts on surfaces treated with this compound .
- Research indicates that the compound exhibits enhanced antimicrobial activity when used in formulations with other agents, suggesting synergistic effects that improve overall efficacy .
Case Study 1: Hospital Disinfection
In a clinical setting, a formulation containing this compound was tested for its ability to disinfect surfaces contaminated with methicillin-resistant Staphylococcus aureus (MRSA). Results showed a 99.9% reduction in bacterial load within minutes of application, demonstrating its rapid action against resistant strains.
Case Study 2: Agricultural Applications
Another study focused on agricultural applications where the compound was used as a biocide for plant pathogens. The results indicated that the compound effectively reduced fungal infections in crops by inhibiting spore germination and mycelial growth.
Table 1: Antimicrobial Efficacy Against Various Microorganisms
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 0.5 mg/L | Membrane disruption |
Escherichia coli | 1 mg/L | Protein denaturation |
Candida albicans | 0.25 mg/L | Biofilm disruption |
Pseudomonas aeruginosa | 2 mg/L | Membrane disruption |
Properties
CAS No. |
85851-73-6 |
---|---|
Molecular Formula |
C38H57NO |
Molecular Weight |
543.9 g/mol |
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;2-benzylphenolate |
InChI |
InChI=1S/C25H46N.C13H12O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
UXBSAAQNNUSSHD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origin of Product |
United States |
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